Elabela/Toddler-11

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It plays a crucial role in early cardiac development, particularly in zebrafish, and is essential for the maintenance of self-renewal in human embryonic stem cells . Elabela is encoded by the gene APELA located on chromosome 4q32.3 in humans . This peptide hormone is found in various tissues, including the kidney, heart, embryonic stem cells, induced pluripotent stem cells, and blood vessels .

准备方法

Synthetic Routes and Reaction Conditions: Elabela can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of Elabela involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s quality .

化学反应分析

Types of Reactions: Elabela undergoes various biochemical reactions, primarily involving its interaction with the apelin receptor. These interactions can lead to the activation of G-protein-coupled receptor (GPCR) pathways and β-arrestin-dependent pathways .

Common Reagents and Conditions: The primary reagents involved in Elabela’s biochemical reactions are those that facilitate its binding to the apelin receptor. These include various ligands and receptor antagonists that can modulate the peptide’s activity .

Major Products Formed: The major products formed from Elabela’s interactions are the activated forms of the apelin receptor and the downstream signaling molecules involved in the GPCR pathways .

科学研究应用

Elabela has significant scientific research applications across various fields:

Chemistry: In chemistry, Elabela is studied for its unique peptide structure and its interactions with the apelin receptor. Researchers explore its potential as a model for designing synthetic peptides with similar biological activities .

Biology: In biology, Elabela is crucial for understanding early cardiac development and the maintenance of stem cell pluripotency. It is also studied for its role in vascular morphogenesis and kidney protection .

Medicine: In medicine, Elabela is investigated for its therapeutic potential in treating cardiovascular diseases, including heart failure and pulmonary arterial hypertension. Its ability to regulate blood pressure and reduce cardiac hypertrophy makes it a promising candidate for drug development .

Industry: In the pharmaceutical industry, Elabela is explored for its potential use in developing new treatments for cardiovascular and renal diseases. Its role in regulating gene expression associated with heart failure and fibrosis is of particular interest .

作用机制

Elabela exerts its effects by binding to the apelin receptor (APJ), a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including the PI3K/AKT pathway, which plays a role in various physiological processes such as cell survival, proliferation, and migration . Elabela also activates β-arrestin-dependent pathways, leading to increased cardiac contractility, ejection fraction, and cardiac output . The peptide’s actions are crucially blocked by apelin receptor antagonists, highlighting its specific interaction with the receptor .

相似化合物的比较

Apelin: Apelin is another endogenous peptide ligand for the apelin receptor.

Angiotensin II: Angiotensin II is a peptide hormone that also interacts with G-protein-coupled receptors, specifically the angiotensin II type 1 receptor.

Uniqueness of Elabela: Elabela is unique in its ability to activate both G-protein-coupled receptor pathways and β-arrestin-dependent pathways with comparable potency to apelin . Additionally, Elabela’s role in early cardiac development and stem cell maintenance distinguishes it from other similar peptides .

属性

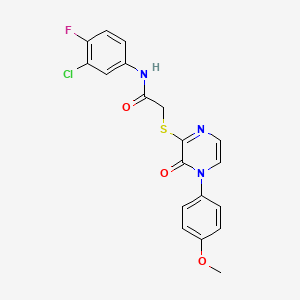

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H90N16O13S2/c1-32(2)25-39(68-52(81)43-16-10-21-72(43)54(83)38(19-24-89-5)66-47(76)36(59)30-88)49(78)67-40(27-35-28-62-31-64-35)50(79)70-42(29-75)51(80)65-37(15-9-20-63-58(60)61)48(77)71-46(33(3)4)56(85)73-22-11-17-44(73)53(82)69-41(26-34-13-7-6-8-14-34)55(84)74-23-12-18-45(74)57(86)87/h6-8,13-14,28,31-33,36-46,75,88H,9-12,15-27,29-30,59H2,1-5H3,(H,62,64)(H,65,80)(H,66,76)(H,67,78)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,86,87)(H4,60,61,63)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKPNJFJXZBRMX-HDKAIKTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)NC(=O)[C@H](CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H90N16O13S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1283.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2379627.png)

![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![2-[(1-Methylcyclopropyl)methyl-(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379631.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2379632.png)

![4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2379635.png)